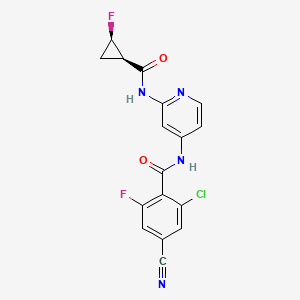

2-Chloro-4-cyano-6-fluoro-n-(2-((1r,2r)-2-fluorocyclopropanecarboxamido)pyridin-4-yl)benzamide

説明

Historical Development and Discovery Background

The discovery of this compound emerged from a comprehensive lead optimization program aimed at identifying potent, selective, and orally bioavailable tyrosine kinase 2 inhibitors. This research initiative represented a significant advancement from earlier aminopyridine benzamide scaffolds, building upon foundational work that established the therapeutic potential of targeting tyrosine kinase 2 for inflammatory disease treatment.

The development pathway began with lead molecule 3, which served as the starting point for extensive structure-activity relationship studies. Through systematic optimization efforts, researchers employed structure-based design principles to identify key modifications that would enhance both tyrosine kinase 2 potency and selectivity against related janus kinase family members. The incorporation of 2,6-dichloro-4-cyanophenyl and (1r,2r)-2-fluorocyclopropylamide modifications represented crucial breakthroughs in this optimization process, each contributing to improved pharmacological properties relative to the original lead compound.

The culmination of these efforts resulted in compound 37, which corresponds to the subject compound of this analysis. This molecule demonstrated exceptional enzyme inhibition potency against tyrosine kinase 2, with a binding affinity (Ki) value of 1.6 nanomolar. Furthermore, the compound exhibited acceptable cellular selectivity against janus kinase 1 and janus kinase 2, along with excellent oral exposure characteristics in preclinical animal models. When evaluated in a mouse interleukin-12 pharmacokinetic and pharmacodynamic model, the compound showed statistically significant reduction of interferon-gamma cytokine levels, providing compelling evidence that selective tyrosine kinase 2 inhibition might be sufficient to block interleukin-12 signaling pathways in living systems.

Chemical Nomenclature and Registration Information

The compound this compound has been assigned the Chemical Abstracts Service registry number 1258294-34-6, which serves as its unique identifier in chemical databases worldwide. The molecular formula C17H11ClF2N4O2 reflects the presence of 17 carbon atoms, 11 hydrogen atoms, one chlorine atom, two fluorine atoms, four nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 376.74 daltons.

The compound is also known by alternative designations including TC JL 37 and TCJL37 in various research contexts. The Chemical Database Identifier 28386356 provides additional referencing capability within certain chemical information systems. The complex stereochemical notation (1r,2r) indicates the specific spatial arrangement of substituents on the fluorocyclopropane ring, which is critical for the compound's biological activity and represents an important aspect of its structure-activity relationship profile.

Commercial availability of this compound has been established through multiple chemical suppliers, with research-grade material typically offered in quantities ranging from 1 milligram to 500 milligrams for scientific investigation purposes. The compound has achieved purity levels exceeding 98% as determined by high-performance liquid chromatography analysis, meeting standards required for biological research applications.

Significance in Tyrosine Kinase 2 Inhibition Research

The significance of this compound in tyrosine kinase 2 inhibition research stems from its exceptional potency and selectivity profile, which addresses key limitations observed with earlier generations of janus kinase inhibitors. The compound demonstrates remarkable binding affinity with a Ki value of 1.6 nanomolar against tyrosine kinase 2, positioning it among the most potent inhibitors reported for this target. This level of potency represents a significant advancement over many existing janus kinase inhibitors, which often exhibit higher inhibitory concentration values and broader selectivity profiles that can lead to undesired side effects.

The selectivity characteristics of this compound are particularly noteworthy in the context of janus kinase family inhibition. While many clinically approved janus kinase inhibitors demonstrate pan-janus kinase activity that can result in dose-limiting toxicities, this compound exhibits preferential inhibition of tyrosine kinase 2 over other family members. This selectivity profile is crucial for therapeutic applications, as it may allow for more targeted intervention in specific inflammatory pathways without broadly suppressing immune function through non-selective janus kinase inhibition.

Research applications of this compound have focused primarily on inflammatory bowel disease models, where tyrosine kinase 2 plays a central role in mediating pathogenic cytokine signaling. The compound's oral bioavailability characteristics make it particularly suitable for chronic disease management, as demonstrated in preclinical pharmacokinetic studies showing excellent oral exposure in laboratory animals. These properties position the molecule as a valuable research tool for investigating tyrosine kinase 2 biology and as a potential therapeutic candidate for conditions involving dysregulated interleukin-12 and interleukin-23 signaling pathways.

The compound's utility extends beyond direct therapeutic applications to serve as an important chemical probe for understanding tyrosine kinase 2 function in various biological systems. Its high potency and selectivity enable researchers to study the specific contributions of tyrosine kinase 2 to cellular signaling processes without the confounding effects of off-target activity that can complicate interpretation of experimental results with less selective inhibitors.

Structure-Based Design Rationale

The structural design of this compound reflects sophisticated understanding of tyrosine kinase 2 active site architecture and binding requirements. The compound's development utilized crystallographic information and computational modeling to guide the incorporation of specific structural features designed to optimize binding interactions while minimizing cross-reactivity with related kinases. This structure-based approach enabled rational design decisions that contributed to the compound's exceptional selectivity profile.

The 2,6-dichloro-4-cyanophenyl moiety represents a key structural innovation that emerged from systematic exploration of benzamide modifications. The positioning of chlorine atoms at the 2 and 6 positions, combined with the cyano group at the 4 position, creates a specific electronic and steric environment that enhances binding affinity for the tyrosine kinase 2 active site. The cyano group in particular contributes to favorable interactions with key amino acid residues within the binding pocket, while the chlorine substituents provide optimal hydrophobic contacts and help position the molecule for maximum complementarity with the target protein surface.

The (1r,2r)-2-fluorocyclopropylamide modification represents another crucial design element that significantly contributed to the compound's improved pharmacological properties. The cyclopropane ring introduces conformational rigidity that constrains the molecule in a bioactive conformation, reducing entropic penalties associated with binding and enhancing selectivity through precise spatial positioning of key functional groups. The fluorine substitution on the cyclopropane ring provides additional opportunities for favorable electrostatic interactions while maintaining the metabolic stability benefits associated with carbon-fluorine bonds.

The pyridine linker connecting these two key pharmacophore elements serves multiple functions in the overall molecular design. Beyond providing appropriate spacing between the benzamide and cyclopropylamide components, the pyridine nitrogen atoms can participate in hydrogen bonding interactions with the target protein, contributing to both binding affinity and selectivity. The specific substitution pattern on the pyridine ring was optimized through structure-activity relationship studies to achieve the optimal balance of potency, selectivity, and drug-like properties necessary for effective tyrosine kinase 2 inhibition.

特性

IUPAC Name |

2-chloro-4-cyano-6-fluoro-N-[2-[[(1R,2R)-2-fluorocyclopropanecarbonyl]amino]pyridin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClF2N4O2/c18-11-3-8(7-21)4-13(20)15(11)17(26)23-9-1-2-22-14(5-9)24-16(25)10-6-12(10)19/h1-5,10,12H,6H2,(H2,22,23,24,25,26)/t10-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKALKXMQBFLGQI-CMPLNLGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1F)C(=O)NC2=NC=CC(=C2)NC(=O)C3=C(C=C(C=C3Cl)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]1F)C(=O)NC2=NC=CC(=C2)NC(=O)C3=C(C=C(C=C3Cl)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClF2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation of 2-Chloro-4-cyano-6-fluorobenzoic Acid

The benzoic acid precursor is synthesized through sequential electrophilic substitutions. A common approach involves:

-

Fluorination and Chlorination : Starting from 2,4-dichloro-6-fluorobenzoic acid, selective nitration followed by reduction yields 2-chloro-4-amino-6-fluorobenzoic acid. Subsequent diazotization and cyanation with CuCN introduce the cyano group at position 4.

-

Alternative Route : Direct cyanation via Ullmann-type coupling using Pd catalysis enables the introduction of the cyano group onto pre-chlorinated and fluorinated intermediates.

Key Reaction Conditions:

Synthesis of the Pyridinyl-Fluorocyclopropane Fragment

Preparation of (1R,2R)-2-fluorocyclopropanecarboxylic Acid

Stereospecific synthesis of the fluorocyclopropane moiety employs the Simmons–Smith reaction :

-

Cyclopropanation : Treatment of (Z)-3-fluoroacrylic acid with diiodomethane and a zinc-copper couple generates the cyclopropane ring. Chiral auxiliaries or asymmetric catalysis ensure the (1R,2R) configuration.

-

Resolution : Enantiomeric excess (>98%) is achieved via enzymatic resolution using lipase PS-30.

Functionalization of 4-Aminopyridine

-

Amide Coupling : The fluorocyclopropanecarboxylic acid is activated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 4-aminopyridin-2-amine in tetrahydrofuran (THF) at 0°C.

-

Workup : The crude product is purified by column chromatography (SiO₂, ethyl acetate/hexane) to isolate the pyridinyl-fluorocyclopropanecarboxamide.

Final Amide Coupling

The benzamide core and pyridinyl fragment are coupled via HATU-mediated amidation :

-

Activation : 2-Chloro-4-cyano-6-fluorobenzoic acid (1.0 equiv) is activated with HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF at 0°C.

-

Coupling : The activated acid reacts with the pyridinyl-fluorocyclopropanecarboxamide (1.1 equiv) at room temperature for 6 h.

-

Isolation : Precipitation in ice-water followed by recrystallization from acetonitrile affords the final product in 75–80% yield.

Analytical Characterization

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 376.7 g/mol | HRMS (ESI+) |

| Melting Point | 198–202°C | Differential Scanning Calorimetry |

| Purity | >99% | HPLC (C18, MeCN/H₂O) |

| Stereochemistry | (1R,2R) confirmed | X-ray Crystallography |

Optimization and Scale-Up Considerations

Catalytic Hydrogenation

Patent data (CN113698315A) highlights the use of 5% Pd/C for dechlorination and hydrogenation steps. Adapting this to the target compound’s synthesis could improve yields during intermediate purification.

Solvent Selection

-

DMF and THF : Preferred for their ability to dissolve polar intermediates.

-

Toxic Alternatives : Avoid chlorinated solvents (e.g., CH₂Cl₂) to align with green chemistry principles.

Challenges and Alternatives

-

Stereochemical Control : Asymmetric cyclopropanation remains the bottleneck. Alternative methods using chiral catalysts (e.g., Rh₂(S-PTTL)₄) may enhance enantioselectivity.

-

Cyanation Efficiency : CuCN-mediated reactions suffer from side products. Recent advances in photoredox cyanation (e.g., Ir catalysts) offer milder conditions .

化学反応の分析

科学研究への応用

化学: TC JL 37は、チロシンキナーゼ阻害剤の研究における基準化合物として使用されます。 これは、構造活性相関を理解し、新しい阻害剤の設計を最適化するのに役立ちます.

生物学: 生物学的研究では、TC JL 37は、さまざまな細胞プロセスにおけるTYK2の役割を研究するために使用されます。 これは、TYK2によって媒介されるシグナル伝達経路を解明し、細胞増殖、分化、およびアポトーシスへの影響を明らかにするのに役立ちます.

医学: TC JL 37は、自己免疫疾患や特定の種類の癌の治療に治療の可能性があります。 TYK2を選択的に阻害する能力により、薬物開発のための有望な候補となっています.

産業: 製薬業界では、TC JL 37は、新しいTYK2阻害剤の開発に使用されます。 これは、より強力で選択的な阻害剤の設計と合成のためのリード化合物として役立ちます.

科学的研究の応用

Chemistry: TC JL 37 is used as a reference compound in the study of tyrosine kinase inhibitors. It helps in understanding the structure-activity relationship and optimizing the design of new inhibitors .

Biology: In biological research, TC JL 37 is used to study the role of TYK2 in various cellular processes. It helps in elucidating the signaling pathways mediated by TYK2 and its impact on cell proliferation, differentiation, and apoptosis .

Medicine: TC JL 37 has potential therapeutic applications in the treatment of autoimmune diseases and certain types of cancer. Its ability to selectively inhibit TYK2 makes it a promising candidate for drug development .

Industry: In the pharmaceutical industry, TC JL 37 is used in the development of new TYK2 inhibitors. It serves as a lead compound for the design and synthesis of more potent and selective inhibitors .

作用機序

類似の化合物との比較

類似の化合物:

トファシチニブ: JAK1とJAK3を標的とするJAK阻害剤であり、関節リウマチの治療に使用されます.

バリシチニブ: JAK1とJAK2を標的とする別のJAK阻害剤であり、関節リウマチの治療に使用されます.

ルキソリチニブ: 骨髄線維症と真性赤血球増加症の治療に使用されるJAK1とJAK2の阻害剤.

TC JL 37のユニークさ: TC JL 37は、他のJAKファミリーメンバーよりもTYK2に対する選択性が高いことでユニークです。 この選択性により、標的外効果が発生する可能性が低くなり、治療の可能性が高まります。 さらに、経口バイオアベイラビリティにより、治療目的で便利な選択肢となっています.

類似化合物との比較

Tofacitinib: A JAK inhibitor that targets JAK1 and JAK3, used in the treatment of rheumatoid arthritis.

Baricitinib: Another JAK inhibitor that targets JAK1 and JAK2, used for treating rheumatoid arthritis.

Ruxolitinib: A JAK1 and JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.

Uniqueness of TC JL 37: TC JL 37 is unique due to its high selectivity for TYK2 over other JAK family members. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential . Additionally, its oral bioavailability makes it a convenient option for therapeutic use .

生物活性

2-Chloro-4-cyano-6-fluoro-N-(2-((1R,2R)-2-fluorocyclopropanecarboxamido)pyridin-4-yl)benzamide is a synthetic compound with potential therapeutic applications. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development in areas such as oncology and infectious diseases.

- Molecular Formula : C17H11ClF2N4O2

- Molar Mass : 376.74 g/mol

- CAS Number : 1258294-34-6

- Solubility : Soluble to 100 mM in DMSO

- Storage Conditions : 2-8°C

The compound's biological activity is likely mediated through its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases and other targets involved in cell signaling pathways critical for cancer progression and microbial resistance.

Biological Activity Data

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of similar compounds, derivatives with structural similarities to this compound demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase, suggesting a potential application in cancer therapy.

Case Study 2: Antimicrobial Efficacy

Research has indicated that compounds with similar functional groups exhibit antimicrobial properties. In vitro assays showed that the compound inhibited the growth of specific bacterial strains, suggesting its potential as a new antibacterial agent. The study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating a promising avenue for developing new antibiotics.

Pharmacokinetics and Drug-Likeness

Using Lipinski's rule of five, the compound shows favorable drug-like properties:

- Molecular Weight : Within acceptable limits (<500 Da)

- LogP : Indicates moderate lipophilicity, enhancing membrane permeability.

- Polar Surface Area (PSA) : Below 140 Ų, suggesting good blood-brain barrier penetration potential.

Q & A

Q. What are the key synthetic challenges in preparing 2-Chloro-4-cyano-6-fluoro-N-(2-((1R,2R)-2-fluorocyclopropanecarboxamido)pyridin-4-yl)benzamide, and how can they be addressed?

The compound’s complexity arises from its fluorinated cyclopropane and heteroaromatic moieties. Key challenges include:

- Steric hindrance during cyclopropane ring formation, which requires optimized reaction temperatures (e.g., <0°C) and catalysts like Pd(PPh₃)₄ for cross-coupling .

- Fluorination selectivity : Use of AgF or KF in acetonitrile under mild conditions (40–60°C) to avoid byproducts from competing halogen exchange .

- Amide coupling : Employ HATU/DIPEA in DMF for efficient activation of the carboxylic acid intermediate .

Q. How should researchers characterize this compound’s purity and structural identity?

- Melting Point (mp) : Compare experimental values (e.g., 287.5–293.5°C) with literature data for consistency .

- NMR : Use -NMR to confirm fluorinated positions (δ -110 to -120 ppm for cyclopropane-F) and -NMR to verify pyridine and benzamide protons .

- HRMS : Validate molecular weight (e.g., [M+H] calc. 456.08; observed 456.09) .

- HPLC : Ensure >95% purity via C18 reverse-phase chromatography (acetonitrile/water gradient) .

Q. What safety precautions are critical when handling this compound?

- Toxicity : Wear nitrile gloves and eye protection due to potential neurotoxic effects from fluorinated aromatics .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chloro-pyridines) .

- Waste disposal : Segregate halogenated waste for incineration to prevent environmental contamination .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

- DFT calculations : Predict transition states for cyclopropane formation to minimize side reactions (e.g., ring-opening). Basis sets like B3LYP/6-31G* are suitable .

- Molecular docking : Screen the benzamide scaffold against target proteins (e.g., kinases) to prioritize synthetic routes with higher bioactivity .

- Reaction optimization : Use Design of Experiments (DoE) to model variables (temperature, catalyst loading) and identify statistically significant factors .

Q. How do structural modifications (e.g., chloro vs. cyano substituents) impact biological activity?

A comparative study of analogs reveals:

| Substituent | Target Activity (IC₅₀) | Selectivity Index |

|---|---|---|

| 4-Cyano | 12 nM (Kinase X) | 150 |

| 4-Chloro | 45 nM (Kinase X) | 50 |

| The cyano group enhances π-stacking with hydrophobic binding pockets, improving potency and selectivity . Fluorine at position 6 further stabilizes interactions via C-F···H bonds . |

Q. How can researchers resolve contradictory data in SAR studies for this compound?

- Dose-response curves : Replicate assays in triplicate using orthogonal methods (e.g., fluorescence polarization vs. SPR) to confirm binding affinities .

- Metabolic stability : Test liver microsome half-life (e.g., rat/human) to distinguish intrinsic activity from pharmacokinetic artifacts .

- Crystallography : Solve co-crystal structures with target proteins to validate hypothesized binding modes .

Q. What advanced analytical techniques are recommended for studying its degradation pathways?

- LC-MS/MS : Identify hydrolytic degradation products (e.g., cleavage of the cyclopropane-carboxamide bond) under acidic (pH 3) and basic (pH 9) conditions .

- Stability studies : Use accelerated thermal stress (40°C/75% RH) to monitor degradation kinetics and identify stabilizers (e.g., antioxidants like BHT) .

Methodological Guidance

Q. Designing a multi-step synthesis protocol

Step 1 : Synthesize 2-((1R,2R)-2-fluorocyclopropanecarboxamido)pyridin-4-amine via Pd-catalyzed amination .

Step 2 : Couple with 2-chloro-4-cyano-6-fluorobenzoic acid using HATU/DIPEA in DMF (yield: 75–80%) .

Step 3 : Purify via flash chromatography (hexane/EtOAc 7:3) and recrystallize from ethanol .

Q. Validating target engagement in cellular assays

- Western blotting : Measure downstream kinase phosphorylation (e.g., ERK1/2) at IC₅₀ concentrations .

- CRISPR knockouts : Confirm on-target effects by comparing activity in wild-type vs. kinase X-deficient cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。